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Compound of Interest

Compound Name: LY 303511 hydrochloride

Cat. No.: B1574293 Get Quote

Executive Summary
The pharmacological inhibitor LY 294002 remains one of the most cited tools for studying the

Phosphoinositide 3-kinase (PI3K) pathway. However, its utility is compromised by significant

off-target activity against voltage-gated potassium channels (Kv), Casein Kinase 2 (CK2), and

BET bromodomains. Relying solely on LY 294002 often leads to false-positive conclusions

regarding PI3K involvement in cellular processes.

This Application Note details the use of LY 303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-

one), a structural analogue of LY 294002 that lacks PI3K inhibitory activity but retains the "off-

target" profile of the parent compound.[1][2] By incorporating LY 303511 as a negative control,

researchers can rigorously distinguish true PI3K-dependent mechanisms from pharmacological

artifacts.

Pharmacological Basis & Mechanism[1][4][5][6]
The Structural Distinction
LY 294002 functions by competing with ATP for the binding pocket of the PI3K catalytic subunit.

Its structure consists of a morpholine ring attached to a chromone scaffold.[3]

LY 303511 differs by a single atom substitution: the oxygen atom in the morpholine ring of LY

294002 is replaced by a nitrogen (amine) group (piperazine ring).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1574293?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15923340/
https://pubmed.ncbi.nlm.nih.gov/24533473/
https://aacrjournals.org/cancerres/article/65/14/6264/518349/LY294002-and-LY303511-Sensitize-Tumor-Cells-to
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Consequence: This subtle alteration prevents the formation of the critical hydrogen bond

within the ATP-binding pocket of PI3K, rendering LY 303511 inactive against PI3K (IC50 >

100 µM).

Retention: Crucially, the hydrophobic chromone scaffold—responsible for binding to non-

kinase targets like Kv channels and BET proteins—remains intact.

Target Selectivity Profile
The following table summarizes the inhibitory overlap, illustrating why LY 303511 is the perfect

"subtraction" control.

Target Class Target Protein
LY 294002
(Active)

LY 303511
(Control)

Biological
Implication

Lipid Kinase Class I PI3K
Inhibits (IC50

~1.4 µM)
No Effect

The variable of

interest.[4]

Ser/Thr Kinase mTOR Inhibits No Effect*

Differentiates

PI3K/mTOR vs.

others.

Ser/Thr Kinase
Casein Kinase 2

(CK2)
Inhibits Inhibits

Shared off-

target.

Ion Channel
Kv1.4, Kv2.1,

hERG
Inhibits Inhibits

Regulates

membrane

potential/secretio

n.

Epigenetic

BET

Bromodomains

(BRD4)

Inhibits Inhibits

Affects

transcription

(e.g., c-Myc).

Metabolic
ROS/H2O2

Production
Increases Increases

Induces oxidative

stress.

*Note: While some studies suggest LY 303511 is inactive against mTOR, others suggest weak

activity. However, the primary utility remains in controlling for non-PI3K/mTOR targets.
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Visualizing the Control Logic
The diagram below illustrates the "Subtraction Strategy."

LY 294002
PI3K / Akt
Pathway

Inhibits

Off-Targets
(Kv Channels, CK2, BRD4)

Inhibits

LY 303511
(Negative Control)

No Effect

Inhibits

Observed
Phenotype

Click to download full resolution via product page

Figure 1: The Subtraction Logic. LY 294002 hits both the target (PI3K) and off-targets.[1][2][3]

[5][6][7] LY 303511 hits only the off-targets. If a phenotype persists with LY 303511, it is not

PI3K-dependent.

Experimental Protocols
Reagent Preparation

Solvent: Dimethyl sulfoxide (DMSO).

Solubility: Both compounds are soluble up to 100 mM in DMSO.[5]

Storage: Store stock solutions (10-50 mM) at -20°C, protected from light. Avoid repeated

freeze-thaw cycles.

Protocol A: Comparative Inhibition Assay (Cell
Viability/Signaling)
Objective: To determine if a cellular response (e.g., apoptosis, migration, secretion) is PI3K-

dependent.

Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to

adhere overnight.
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Starvation (Optional): Serum-starve cells for 12–24 hours if analyzing growth factor signaling

(e.g., Insulin/EGF stimulation).

Preparation of Treatments:

Prepare fresh working solutions in warm media.

Condition 1: Vehicle Control (DMSO 0.1%).

Condition 2: LY 294002 (Typical dose: 10 µM – 50 µM).

Condition 3: LY 303511 (Must match LY 294002 concentration exactly, e.g., 10 µM – 50

µM).

Note: Do not exceed 50 µM as non-specific toxicity increases significantly.

Pre-incubation: Treat cells for 60 minutes prior to any stimulation. This allows the compounds

to equilibrate and block targets (Kv channels block rapidly; kinase inhibition requires cellular

entry).

Stimulation: Add agonist (e.g., EGF, Insulin) if required by experimental design.

Readout: Perform assay (MTT, scratch wound, ELISA) at the designated endpoint.

Protocol B: Western Blot Validation (Self-Validation)
Objective: Verify that LY 303511 is inactive against PI3K in your specific cell line while LY

294002 is active.

Treatment: Treat cells as described in Protocol A (Vehicle, LY29, LY30) for 1 hour.

Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to induce

PI3K activity.

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate,

NaF).

Immunoblotting:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Target: Phospho-Akt (Ser473) or Phospho-Akt (Thr308). This is the downstream

readout of PI3K activity.

Loading Control: Total Akt or Beta-Actin.

Expected Result:

Vehicle: High p-Akt signal.

LY 294002: Significant reduction/ablation of p-Akt signal.

LY 303511: High p-Akt signal (comparable to Vehicle).

Failure Mode: If LY 303511 reduces p-Akt, the concentration is too high (toxic) or the

compound has degraded.

Data Interpretation & Decision Matrix
Use the following logic flow to interpret your comparative data.
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Compare Phenotypes:
LY 294002 vs. LY 303511

Is the Phenotype blocked
by LY 294002?

Is the Phenotype blocked
by LY 303511?

Yes

Conclusion: Not PI3K Related

No

Yes No

Conclusion: PI3K-Dependent
(Validated)

No (Phenotype Persists)

Conclusion: Off-Target Effect
(Likely Kv, CK2, or BRD4)

Yes (Phenotype Blocked)

Click to download full resolution via product page

Figure 2: Interpretation Decision Tree. This workflow guides the researcher in classifying the

biological mechanism based on the differential effects of the two compounds.

Summary Table for Interpretation
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Observation Interpretation Action

LY29 blocks; LY30 does not PI3K-Dependent

Proceed with PI3K-specific

research (e.g., isoform-specific

inhibitors, siRNA).

Both LY29 and LY30 block Off-Target Effect

The effect is likely mediated by

Kv channels, CK2, or

Bromodomains. Do not

attribute to PI3K.

Neither blocks Pathway Independent

The phenotype is not regulated

by PI3K or the shared off-

targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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